Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents. It is classified under the category of spiro compounds, which are characterized by a unique structure where two or more rings share a single atom. This compound is identified by its CAS number 1307812-71-0 and has a molecular formula of C10H15N3O4, with a molar mass of approximately 241.24 g/mol .
The synthesis of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. The methods may include:
The molecular structure of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can be represented as follows:
O=C(N1CC2(NC(NC2=O)=O)C1)OC(C)(C)C
, indicating its complex connectivity and functional groups .Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate participates in various chemical reactions:
The mechanism of action for tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate primarily relates to its role as an inhibitor in biochemical pathways:
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate has various scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its potential role in developing therapeutic agents for metabolic disorders.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: